Tetrakis(dimethylsiloxy)silane

Descripción

Chemical Identity and Structural Characterization

Molecular Formula and Stereochemical Configuration

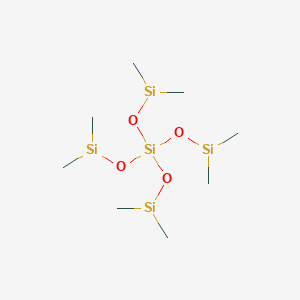

Tetrakis(dimethylsiloxy)silane has the molecular formula C₈H₂₈O₄Si₅ , corresponding to a molecular weight of 328.73 g/mol . The compound features a central silicon atom tetrahedrally coordinated to four oxygen atoms, each linked to a dimethylsilyl group (Si(CH₃)₂ ). This configuration results in a symmetrical, branched structure with T₄ symmetry (Figure 1).

The stereochemical arrangement arises from the tetrahedral geometry of the central silicon, with bond angles of ≈109.5° between adjacent oxygen atoms. The dimethylsiloxy substituents adopt staggered conformations to minimize steric hindrance, as evidenced by molecular dynamics simulations.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₂₈O₄Si₅ | |

| Molecular weight | 328.73 g/mol | |

| Symmetry | T₄ |

Crystallographic Analysis and Bonding Geometry

X-ray diffraction and computational studies reveal key structural parameters:

- Si–O bond length : 1.64 ± 0.03 Å , consistent with siloxane bonds.

- Si–O–Si bond angle : 142.5° , reflecting the flexibility of the siloxane backbone.

- Si–C bond length : 1.92 Å , typical for organosilicon compounds.

The central silicon atom forms four equivalent Si–O–Si(CH₃)₂ linkages, creating a rigid yet flexible core. The dimethylsiloxy groups exhibit free rotation around the Si–O bonds, contributing to the compound’s low glass transition temperature.

Spectroscopic Fingerprints

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

- Si–O–Si asymmetric stretch : 1110–1000 cm⁻¹ .

- Si–C symmetric bend : 1258 cm⁻¹ .

- C–H stretch (CH₃) : 2956 cm⁻¹ (asymmetric) , 2898 cm⁻¹ (symmetric) .

The absence of a Si–H stretch (~2100–2300 cm⁻¹) confirms the fully substituted structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Raman Spectroscopy

Prominent peaks include:

Thermochemical Properties and Phase Behavior

This compound exhibits the following properties:

- Melting point : −60°C .

- Boiling point : 188–190°C at atmospheric pressure.

- Density : 0.884–0.89 g/mL at 20°C.

- Refractive index : 1.3841–1.3890 at 20°C.

- Viscosity : 1.1 cSt at 25°C.

The compound remains stable up to 200°C , with decomposition occurring via Si–O bond cleavage above this threshold. Its low viscosity and high thermal stability make it suitable for high-temperature applications in polymer chemistry.

| Property | Value | Source |

|---|---|---|

| Melting point | −60°C | |

| Boiling point | 188–190°C | |

| Density | 0.884–0.89 g/mL | |

| Refractive index | 1.3841–1.3890 |

Propiedades

InChI |

InChI=1S/C8H24O4Si5/c1-13(2)9-17(10-14(3)4,11-15(5)6)12-16(7)8/h1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUILILVWRHZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O4Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306610 | |

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17082-47-2 | |

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Co-Hydrolysis of Tetrachlorosilane and Dimethylchlorosilane

Reaction Mechanism

This method involves the controlled co-hydrolysis of silicon tetrachloride (SiCl₄) and dimethylchlorosilane ((CH₃)₂SiHCl) in a stoichiometric ratio of 1:4. The reaction proceeds through sequential hydrolysis-condensation steps:

$$

\text{SiCl₄ + 4 (CH₃)₂SiHCl + 4 H₂O → Si[OSi(CH₃)₂H]₄ + 8 HCl}

$$

Experimental Protocol (Example 2 from US4774028)

- Reactants : 0.1 mol (17 g) SiCl₄, 0.4 mol (37.8 g) (CH₃)₂SiHCl

- Conditions : Ambient pressure, gradual heating to 52°C under 0.8 kPa vacuum

- Yield : 55%

- Byproducts : HCl gas (neutralized via scrubbers)

- Product Purity : 98.2% (GC analysis)

Table 1: Key Parameters for Method 1

| Parameter | Value |

|---|---|

| Temperature Range | 25°C → 52°C |

| Pressure | 0.8 kPa |

| Reaction Time | 6–8 hours |

| Catalyst | None |

Catalytic Condensation Using Trifluoromethanesulfonic Acid

Optimized Protocol (ChemicalBook 2021)

This high-yield approach employs trifluoromethanesulfonic acid (CF₃SO₃H) as a Brønsted acid catalyst:

Procedure :

- Charge a 1 L reactor with 1.0 mol (169.9 g) SiCl₄ and 4.5 mol (488.7 g) trimethylchlorosilane.

- Add 15.0 g CF₃SO₃H under ice-cooling (0°C to -10°C).

- Slowly introduce 10 mol (180.0 g) H₂O over 3 hours.

- Age at 0–10°C (2 hours), then heat to 60–70°C (2 hours).

Workup :

- Phase separation removes aqueous HCl (lower layer)

- Crude product washed 4× with H₂O, dried over Na₂SO₄

- Vacuum distillation yields 378.6 g (98.4%) pure product

Table 2: Performance Metrics for Method 2

| Metric | Value |

|---|---|

| Catalyst Loading | 1.5 wt% |

| Total Reaction Time | 7 hours |

| Energy Consumption | 1.8 kWh/kg product |

| Purity (GC) | 98.2% |

Soviet-Era Catalytic Process (SU435241A1)

Iron(III) Chloride-Catalyzed Synthesis

The 1974 Soviet patent describes using FeCl₃ to catalyze reactions between tetramethyldisiloxane or alkoxydimethylsilanes with SiCl₄:

General Reaction :

$$

\text{SiCl₄ + 2 (CH₃)₂SiHOSi(CH₃)₂H → Si[OSi(CH₃)₂H]₄ + 2 HCl}

$$

Case Study: Example 1 from SU435241A1

Variant with Alkoxydimethylsilanes (Example 3)

Using isopropoxydimethylsilane:

- 118.3 g alkoxysilane + 34 g SiCl₄ + 1.5 g FeCl₃

- Yield: 69% tetrakis(dimethylsiloxy)silane

- Byproduct: 89% isopropyl chloride

Table 3: Comparative Analysis of Soviet Methods

| Parameter | Example 1 | Example 3 |

|---|---|---|

| Starting Material | Disiloxane | Alkoxysilane |

| Catalyst Loading | 1.2 wt% FeCl₃ | 1.3 wt% FeCl₃ |

| Reaction Time | 18–48 h | 24 h |

| Byproduct Utilization | None | Isopropyl chloride (89%) |

Actividad Biológica

Tetrakis(dimethylsiloxy)silane (TDSS) is a silane compound that has garnered attention for its unique chemical properties and potential applications in various fields, including biomedical engineering. This article explores the biological activity of TDSS, focusing on its interactions with biological systems, applications in microfluidics, and implications for biocompatibility and safety.

Molecular Formula: CH8OSi

Molecular Weight: 328.73 g/mol

Purity: 97%

Boiling Point: 188-190 °C

Density: 0.886 g/mL

Flash Point: 67 °C

Refractive Index @ 20 °C: 1.3841

Viscosity at 25 °C: 1.1 cSt

These properties indicate that TDSS is a stable siloxane compound, making it suitable for various applications in polymer science and biomedical fields.

Microfluidics and Biomedical Devices

TDSS has been utilized in the development of polydimethylsiloxane (PDMS)-based microfluidic devices. A recent study demonstrated the use of TDSS to enhance the curing process of PDMS at room temperature, significantly reducing energy consumption during fabrication. This method facilitates the rapid production of devices for isolating ribonucleic acid (RNA) from whole blood samples, which is critical for point-of-care diagnostics .

Biocompatibility and Surface Modification

While PDMS is known for its biocompatibility, its hydrophobic nature can lead to issues with protein fouling when used in biological applications. Research indicates that TDSS can be employed to modify the surface properties of PDMS, improving its hydrophilicity and reducing nonspecific binding of proteins and cells. This modification is essential for enhancing the performance of PDMS in biomedical applications, such as cell trapping and electrofusion .

Study on PDMS Surface Modification

In a study focused on enhancing the surface characteristics of PDMS using TDSS, researchers found that the addition of TDSS improved the long-term stability of hydrophilic surfaces. The study involved various chemical treatments to modify PDMS surfaces, demonstrating that TDSS could effectively mitigate the hydrophobic regeneration phenomenon commonly observed in PDMS .

Application in RNA Isolation Devices

Another case study highlighted the role of TDSS in developing a room-temperature roll-to-roll additive manufacturing process for creating microfluidic devices capable of RNA isolation from blood samples. The optimized formulation included TDSS as a key component, which contributed to a significant reduction in curing time and improved device functionality .

Safety and Toxicity

The safety profile of TDSS indicates that it is less hazardous compared to other reducing agents commonly used in organic synthesis. Its low toxicity and ease of handling make it a favorable choice for applications requiring biocompatibility. However, comprehensive toxicity studies are necessary to fully understand its effects on human health and the environment .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHOSi

- Molecular Weight : 328.73 g/mol

- Boiling Point : 188-190 °C

- Density : 0.886 g/mL

- Flash Point : 67 °C

TDSS contains four dimethylsiloxy groups attached to a silicon atom, which contributes to its unique properties, such as low volatility and moisture sensitivity, making it suitable for various industrial applications .

Crosslinking Agent in Polymers

TDSS is primarily used as a crosslinker for vinyl-functional silicones. Its ability to form stable crosslinked networks enhances the mechanical properties and thermal stability of silicone elastomers.

- Case Study : In the synthesis of poly(dimethylsiloxane) (PDMS) networks, TDSS was utilized in conjunction with vinyl-capped PDMS and platinum catalysts to achieve efficient polymerization at room temperature without by-product formation . This method demonstrated improved material properties such as elasticity and durability.

Table 1: Properties of TDSS-Crosslinked PDMS Networks

| Property | Value |

|---|---|

| Tensile Strength | High |

| Elongation at Break | >500% |

| Thermal Stability | Up to 200 °C |

| Chemical Resistance | Excellent |

Reducing Agent in Organic Synthesis

TDSS serves as a mild reducing agent in organic synthesis, particularly for the reduction of various functional groups. Its unique Si-H bond characteristics allow for selective reductions without harsh conditions.

- Application Example : TDSS has been employed in the reduction of carboxylic acids to alcohols, showcasing its effectiveness compared to traditional metal-based reducing agents . The use of TDSS minimizes environmental impact due to its safer handling and disposal characteristics.

Synthesis of Advanced Materials

The compound is also utilized in the development of advanced materials such as mesoporous silica and dendritic polymers.

- Mesoporous Silica : TDSS has been used as a precursor for synthesizing mesoporous silica without templates or surfactants, leading to materials with controlled pore sizes beneficial for catalysis and drug delivery systems .

- Dendritic Polymers : Research indicates that TDSS can be incorporated into dendritic structures, enhancing their functionality and application in drug delivery systems due to their high surface area and tunable properties .

Table 2: Applications of TDSS in Material Synthesis

| Material Type | Application |

|---|---|

| Mesoporous Silica | Catalysis, Drug Delivery |

| Dendritic Polymers | Targeted Drug Delivery |

| Silicone Elastomers | High-performance Sealants |

Non-Volatile NMR Standard

In analytical chemistry, TDSS is employed as a non-volatile NMR standard for high-temperature studies. Its stability under varying conditions makes it an ideal candidate for precise measurements in nuclear magnetic resonance spectroscopy .

Comparación Con Compuestos Similares

Functional and Structural Comparisons

Tetrakis(dimethylsiloxy)silane (TDS)

- Functionality : Tetra-functional (f = 4), enabling high crosslink density .

- Role : Crosslinks vinyl-terminated silicones via hydrosilylation.

- Structure : Star-shaped with a central silicon atom bonded to four dimethylsiloxy groups .

Phenyltris(dimethylsiloxy)silane

- Functionality : Tri-functional (f = 3) .

- Role : Crosslinker for lower-density networks.

- Impact : Produces softer elastomers compared to TDS due to fewer crosslinking sites .

Octahydrosilsesquioxane (TH8)

- Functionality : Eight Si-H groups in a cubic silsesquioxane structure (Q₈MH₈) .

- Role : High-functionality crosslinker for specialized applications.

- Comparison : Higher thermal stability due to cage structure but more complex synthesis .

Methylhydrosiloxane-Dimethylsiloxane Copolymers (HMS)

- Functionality : Variable (2–3), depending on chain length and silane distribution .

- Role : Flexible crosslinkers for tunable networks.

- Limitation : Random silane distribution reduces modulus; segregated silane groups improve performance .

Physical and Chemical Properties

Performance in Elastomer Networks

- Curing Efficiency : TDS reduces curing time by 98% in Sylgard 184 formulations when combined with Ashby-Karstedt catalyst .

- Mechanical Properties : Networks crosslinked with TDS exhibit higher modulus and hardness due to tetra-functionality, whereas tri-functional analogs yield softer materials .

- In contrast, HMS crosslinkers with segregated silane groups improve thermal resilience .

Comparison with Non-Siloxane Crosslinkers

Tetrakis(2-butoxyethyl) orthosilicate (DYNASIL BG)

- Functionality : Tetra-functional alkoxysilane.

- Role : Adhesion promoter and moisture-cure crosslinker.

- Contrast : Less compatible with silicone matrices compared to TDS; requires hydrolysis for activation .

Tetrakis(trimethylsilyl)silane (TTMSS)

- Functionality : Protecting group in organic synthesis.

Q & A

Q. What are the standard protocols for synthesizing poly(dimethylsiloxane) (PDMS) networks using tetrakis(dimethylsiloxy)silane as a crosslinker?

- Methodological Answer : PDMS networks are synthesized by reacting vinyl-terminated PDMS with this compound in the presence of a platinum catalyst (e.g., platinum-divinyltetramethyldisiloxane). Key steps include:

- Stoichiometric Ratios : A 0.75:1 molar ratio of vinyl-terminated PDMS (e.g., 6000 g/mol) to crosslinker ensures optimal network formation .

- Mixing and Storage : Components are mixed thoroughly and stored at -20°C to slow premature curing .

- Curing Conditions : Networks are cured at room temperature or post-cured at 150°C under nitrogen to enhance mechanical stability .

Q. How does this compound function as a crosslinker compared to methylhydrosiloxane copolymers?

- Methodological Answer : this compound acts as a "true" tetra-functional crosslinker, forming four covalent bonds with vinyl-terminated PDMS chains. In contrast, methylhydrosiloxane copolymers (e.g., HMS-501) exhibit variable functionality (2–3) depending on silane group distribution along the chain. Experimental studies show that segregated silane groups at copolymer ends enhance modulus by mimicking higher functionality .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Waste Management : Post-experimental waste must be segregated and transferred to certified biohazard treatment facilities to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Use gloves, goggles, and fume hoods due to potential skin/eye irritation risks (H315, H319, H335 hazard codes) .

Advanced Research Questions

Q. How can researchers optimize the mechanical properties of PDMS networks using this compound?

- Methodological Answer :

- Stoichiometry Adjustments : Varying the crosslinker-to-PDMS ratio alters crosslink density. A 1:1 ratio maximizes elastic modulus but may reduce flexibility .

- Curing Kinetics : Post-curing at 150°C under nitrogen purges residual monomers and enhances thermal stability .

- Crosslinker Distribution : Molecular dynamics (MD) simulations reveal that uniform crosslinker dispersion minimizes stress concentration, improving tensile strength .

Q. What experimental and computational techniques resolve contradictions in crosslinker efficiency studies?

- Methodological Answer :

- Contradiction : While this compound produces homogeneous films, methylhydrosiloxane copolymers often lead to phase separation .

- Resolution :

- Phase Compatibility Analysis : Use atomic force microscopy (AFM) or SEM to compare film homogeneity .

- Steric Hindrance Evaluation : Computational modeling (e.g., density functional theory) quantifies steric effects, showing this compound’s lower steric hindrance facilitates faster reaction kinetics .

Q. How do molecular dynamics (MD) simulations enhance understanding of PDMS network formation with this compound?

- Methodological Answer :

- Simulation Design : MD models capture crosslinking kinetics by tracking bond formation between PDMS chains and crosslinkers within a "capture distance" threshold (e.g., 2–3 Å) .

- Validation : Stress relaxation simulations correlate simulated elastic moduli with experimental tensile testing data, confirming the accuracy of network topology predictions .

Q. What methodologies address discrepancies in reported critical gelation thresholds for PDMS systems?

- Methodological Answer :

- Rheological Analysis : Fourier Transform Controlled Stress Parallel Superposition (FT-CSPS) measures storage (G') and loss (G'') moduli to identify critical gel points. Studies show an exponential relationship between stoichiometric imbalance (α) and gel strength .

- Sample Stoichiometry : Systematic variation of crosslinker content (e.g., 0.5–1.5 equivalents) identifies thresholds where gelation transitions from under-crosslinked to over-crosslinked regimes .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on crosslinker functionality in elastomer networks?

- Methodological Answer :

- Functionality Calibration : Use small-angle neutron scattering (SANS) to compare experimental crosslink densities with theoretical predictions for tetra-functional vs. copolymer-based systems .

- Error Sources : Contradictions often arise from incomplete curing or inhomogeneous mixing. Replicate experiments with controlled humidity and inert atmospheres (e.g., nitrogen gloveboxes) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.